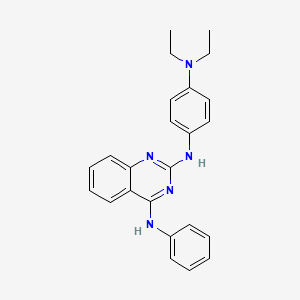
N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with anthranilic acid, followed by cyclization and subsequent amination reactions. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The purification process may include recrystallization and chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The quinazoline core is known to interact with kinase enzymes, potentially blocking their activity and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Similar in structure but with a pyrrolo[3,2-d]pyrimidine core.
4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol: Contains a diethylamino group and phenyl ring but differs in the core structure.
Uniqueness
N2-(4-(Diethylamino)phenyl)-N4-phenylquinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its ability to interact with kinase enzymes makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C24H25N5 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-N-[4-(diethylamino)phenyl]-4-N-phenylquinazoline-2,4-diamine |
InChI |
InChI=1S/C24H25N5/c1-3-29(4-2)20-16-14-19(15-17-20)26-24-27-22-13-9-8-12-21(22)23(28-24)25-18-10-6-5-7-11-18/h5-17H,3-4H2,1-2H3,(H2,25,26,27,28) |
InChI Key |
QQZFPVUEXCTKSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
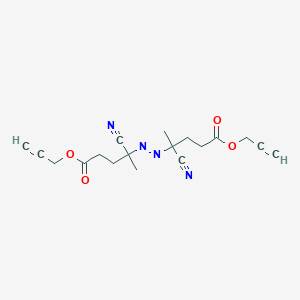
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
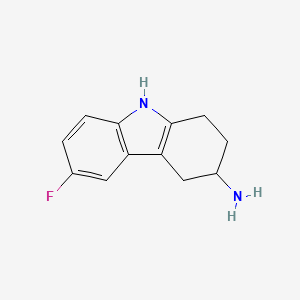
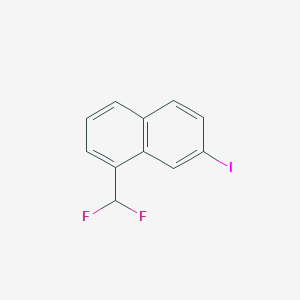
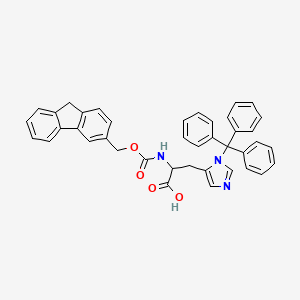
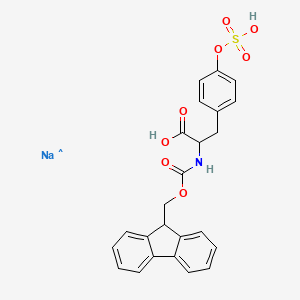
![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)

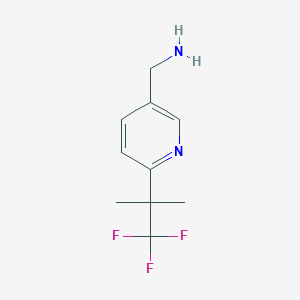
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
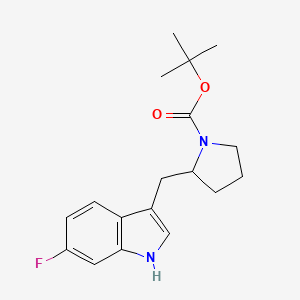
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)
